![molecular formula C14H15N3OS2 B5539865 1-(2-Methyl-2,3-dihydro-indol-1-yl)-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanone](/img/structure/B5539865.png)
1-(2-Methyl-2,3-dihydro-indol-1-yl)-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-2,3-dihydro-indol-1-yl)-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanone is a synthetic organic compound that features both indole and thiadiazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2,3-dihydro-indol-1-yl)-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, such as 2-methylindole, and performing a series of functional group transformations to introduce the desired substituents.
Formation of the Thiadiazole Derivative: Synthesizing the thiadiazole ring through cyclization reactions involving sulfur and nitrogen-containing reagents.
Coupling Reaction: Linking the indole and thiadiazole moieties through a coupling reaction, possibly involving a sulfanyl linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-2,3-dihydro-indol-1-yl)-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
1-(2-Methyl-2,3-dihydro-indol-1-yl)-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action for 1-(2-Methyl-2,3-dihydro-indol-1-yl)-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanone would depend on its specific biological activity. Generally, compounds with indole and thiadiazole moieties can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-2,3-dihydro-indol-1-yl)-2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanone: can be compared with other indole-thiadiazole derivatives.
Indole Derivatives: Compounds like tryptophan or serotonin, which contain the indole moiety.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole, which feature the thiadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
For detailed and specific information, consulting scientific literature and databases would be necessary
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-9-7-11-5-3-4-6-12(11)17(9)13(18)8-19-14-16-15-10(2)20-14/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHVKGSDLJSQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)
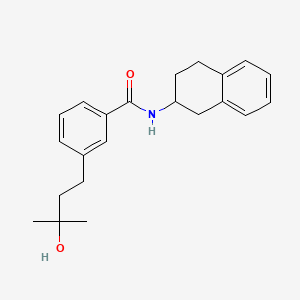
![2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide](/img/structure/B5539797.png)
![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)
![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)
![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)
![1-METHYL-7-PHENYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B5539833.png)
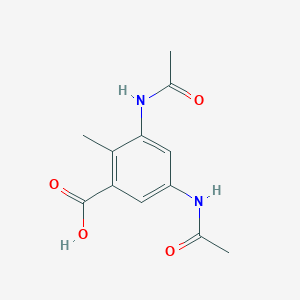
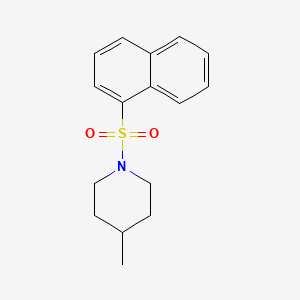
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)
![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)
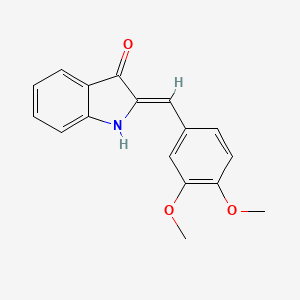
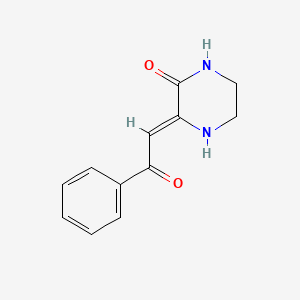
![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)
